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Compound of Interest

Compound Name:
1-(2-Bromophenyl)-5-chloro-1-

oxopentane

Cat. No.: B1291575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide outlines the comprehensive analytical approach for the structural

elucidation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. In the absence of direct

experimental data in publicly available literature, this document provides a detailed predictive

analysis of its spectroscopic characteristics. The methodologies described herein are based on

established principles of organic spectroscopy and data from analogous structures. This guide

serves as a robust framework for researchers engaged in the synthesis, characterization, and

application of novel halogenated ketones in drug discovery and development.

Introduction
1-(2-Bromophenyl)-5-chloro-1-oxopentane is a halogenated aromatic ketone with potential

applications in medicinal chemistry and organic synthesis. Its precise molecular structure is

fundamental to understanding its chemical reactivity, biological activity, and potential as a

scaffold in drug design. This document details the expected outcomes from key analytical

techniques essential for its structural confirmation: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
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A summary of the basic chemical properties of the target compound is presented in Table 1.

Property Value Source

Chemical Name
1-(2-Bromophenyl)-5-chloro-1-

oxopentane
N/A

Synonyms
1-Pentanone, 1-(2-

bromophenyl)-5-chloro-
[1][2]

CAS Number 487058-92-4 [1][2]

Molecular Formula C₁₁H₁₂BrClO [2][3]

Molecular Weight 275.57 g/mol [2][3]

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 1-(2-Bromophenyl)-5-
chloro-1-oxopentane, derived from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

The predicted proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic

protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine

atom and the carbonyl group on the aromatic ring, and the chlorine atom on the alkyl chain.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.6 - 7.8 Doublet of doublets 1H
Aromatic H (adjacent

to C-Br)

~ 7.2 - 7.5 Multiplet 3H
Remaining Aromatic

H's

~ 3.6 Triplet 2H -CH₂-Cl

~ 3.0 Triplet 2H -CO-CH₂-

~ 1.8 - 2.0 Multiplet 2H -CH₂-CH₂-CH₂-

The carbon NMR spectrum will provide information on the number of unique carbon

environments. The carbonyl carbon is expected at the lowest field.

Chemical Shift (δ, ppm) Assignment

~ 198 - 202 C=O

~ 138 - 140 Aromatic C-CO

~ 120 - 135 Aromatic CH & C-Br

~ 44 - 46 -CH₂-Cl

~ 35 - 38 -CO-CH₂-

~ 28 - 32 -CH₂-CH₂-CH₂-

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming the elemental composition and connectivity.
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Ion Calculated m/z

[M+H]⁺ 274.9836

[M+Na]⁺ 296.9655

The molecule is expected to undergo characteristic fragmentation patterns for ketones and

halogenated compounds.[4][5] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio)

and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in characteristic isotopic patterns for

fragments containing these atoms.

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pentyl chain, and

the bond between the carbonyl group and the bromophenyl ring.

McLafferty Rearrangement: Possible if the alkyl chain is long enough.

Loss of Halogens: Fragmentation involving the loss of Br, Cl, HBr, and HCl.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2960 - 2850 Medium Aliphatic C-H stretch

~ 1685 Strong
Aromatic Ketone C=O

stretch[6][7]

~ 1600 - 1450 Medium to Weak Aromatic C=C stretch[8]

~ 750 - 700 Strong C-Br stretch

~ 800 - 600 Strong C-Cl stretch[9]
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The following are detailed experimental protocols that would be employed for the structure

elucidation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane.

Synthesis
A plausible synthetic route would involve the Friedel-Crafts acylation of bromobenzene with 5-

chlorovaleryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Bromobenzene

Friedel-Crafts Acylation5-Chlorovaleryl Chloride

AlCl₃

1-(2-Bromophenyl)-5-chloro-1-oxopentane
 

Synthesized Compound

Mass Spectrometry (MS)

Determine Molecular Weight
& Fragmentation

Infrared (IR) Spectroscopy

Identify Functional Groups

NMR Spectroscopy (¹H, ¹³C)

Determine C-H Framework

Combined Spectroscopic Data Analysis

Structure Confirmed:
1-(2-Bromophenyl)-5-chloro-1-oxopentane

Consistent Data
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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